[(4-Bromothiophen-2-yl)methyl](2-ethylbutyl)amine
Description
(4-Bromothiophen-2-yl)methylamine (CAS: 1342775-18-1, MW: 276.24) is a brominated thiophene derivative featuring a methyl-amine substituent bound to a 2-ethylbutyl chain. The compound’s structure combines a halogenated heteroaromatic ring with a branched aliphatic amine, making it a candidate for applications in medicinal chemistry and materials science. The bromine atom at the 4-position of the thiophene ring enhances electrophilic reactivity, while the 2-ethylbutyl chain contributes to steric bulk and lipophilicity .
Properties
Molecular Formula |
C11H18BrNS |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-ethylbutan-1-amine |
InChI |
InChI=1S/C11H18BrNS/c1-3-9(4-2)6-13-7-11-5-10(12)8-14-11/h5,8-9,13H,3-4,6-7H2,1-2H3 |
InChI Key |
VZNVIQJXEDMKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC(=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by the introduction of the amine group. One common method includes the reaction of 4-bromothiophene-2-carbaldehyde with 2-ethylbutylamine under reductive amination conditions. This process often uses a reducing agent such as sodium triacetoxyborohydride to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (4-Bromothiophen-2-yl)methylsulfoxide, while nucleophilic substitution can produce (4-Azidothiophen-2-yl)methylamine.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Three primary analogues are compared here based on structural modifications to the aromatic core or amine substituent:
| Compound Name | Core Structure | Amine Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | Bromothiophene | 2-ethylbutyl | C₁₁H₁₈BrNS | 276.24 | Bromine enhances reactivity; branched chain increases lipophilicity |
| (4-Bromophenyl)methylamine | Bromophenyl | Propan-2-yl | C₁₀H₁₄BrN | 244.13 | Benzene core (no sulfur); lower lipophilicity due to shorter chain |
| (4-Bromothiophen-2-yl)methylamine | Bromothiophene | Butan-2-yl | C₉H₁₄BrNS | 248.18 | Shorter branched chain (C4 vs. C5) reduces steric hindrance |
| (4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine | Thiophene (non-brominated) | 4-Phenylbutan-2-yl | C₁₆H₂₁NS | 259.41 | No bromine; phenyl group increases aromaticity |
Physicochemical Properties
- Lipophilicity : The 2-ethylbutyl chain in the target compound confers higher logP (estimated >3.5) compared to the butan-2-yl analogue (logP ~3.0) due to increased hydrocarbon content .
- Reactivity: Bromine in the thiophene ring enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-brominated analogues like the compound in .
Research Tools and Structural Analysis
Crystallographic data for such compounds are typically resolved using SHELXL () and visualized via OLEX2 (). The target compound’s structure remains unreported, but its analogues (e.g., ) demonstrate the utility of these tools in confirming stereochemistry and packing arrangements .
Biological Activity
(4-Bromothiophen-2-yl)methylamine is a synthetic organic compound notable for its potential biological activities. With the molecular formula C₉H₁₄BrN₃S and a molecular weight of 264.18 g/mol, this compound features a bromothiophene moiety that enhances its reactivity and biological interactions. The compound has been investigated for various pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural composition of (4-Bromothiophen-2-yl)methylamine includes:
- A bromothiophene ring, which is known for its ability to interact with biological targets.
- An amino group that facilitates hydrogen bonding with macromolecules.
This combination of functional groups contributes to its unique chemical properties, influencing its biological activity.
Antimicrobial Properties
Research indicates that (4-Bromothiophen-2-yl)methylamine exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting the potential for development as an antimicrobial agent. The mechanism appears to involve inhibition of key enzymes or receptors critical for bacterial survival and proliferation.
Anticancer Activity
The compound's anticancer properties have also been explored. Studies have shown that it may inhibit cell growth in several cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. The bromothiophene structure is believed to play a crucial role in these interactions by affecting cellular pathways involved in tumorigenesis.
The biological activity of (4-Bromothiophen-2-yl)methylamine can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor modulation : It can alter the activity of receptors, influencing signaling pathways related to growth and survival.
These mechanisms warrant further investigation to fully elucidate the pharmacological potential of this compound.
Comparative Analysis
To better understand the uniqueness of (4-Bromothiophen-2-yl)methylamine, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Amino-2-methylpropan-1-ol | C₅H₁₃NO | Lacks bromothiophene moiety; less versatile |
| 4-Bromothiophene-2-carboxaldehyde | C₈H₇BrOS | No amino or hydroxyl groups; limited applications |
| 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine | C₉H₁₂BrNS | Different nitrogen structure; alters reactivity |
This table highlights how the presence of the bromothiophene moiety and amino group in (4-Bromothiophen-2-yl)methylamine contributes to its distinct biological profile.
Case Studies
Several studies have documented the biological effects of (4-Bromothiophen-2-yl)methylamine:
- Antimicrobial Study : A recent investigation showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity.
- Cancer Cell Line Research : In vitro studies on cancer cell lines revealed that treatment with (4-Bromothiophen-2-yl)methylamine led to significant reductions in cell viability, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Further research is needed to clarify the specific enzymes or receptors targeted by this compound, which could provide insights into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
